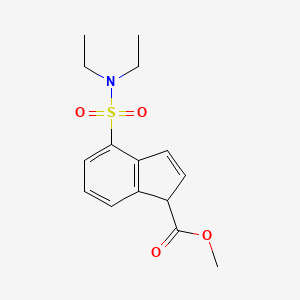![molecular formula C17H17BrO B14311630 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene CAS No. 111965-01-6](/img/structure/B14311630.png)
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a methoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene typically involves several steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed in a sodium hydrogen carbonate solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methoxy groups.
Oxidation and Reduction: The vinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the vinyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically results in the substitution of hydrogen atoms on the benzene ring with bromine atoms .
Scientific Research Applications
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the vinyl group.
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but contains an ethylamine group instead of a vinyl group.
Uniqueness
5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
111965-01-6 |
|---|---|
Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
5-bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H17BrO/c1-4-14-5-7-15(8-6-14)11-19-17-12(2)9-16(18)10-13(17)3/h4-10H,1,11H2,2-3H3 |
InChI Key |
PSOJNZBMJONNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)C=C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
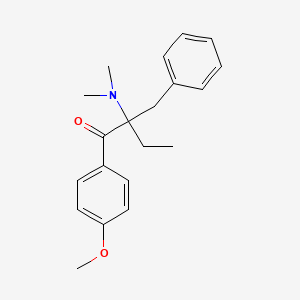

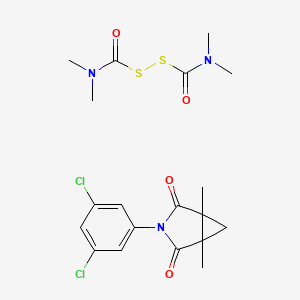
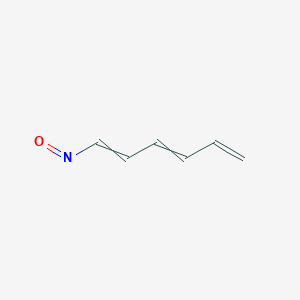
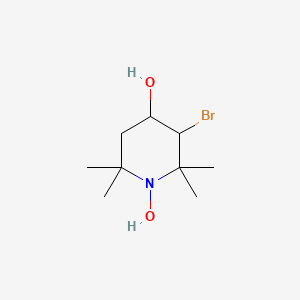
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
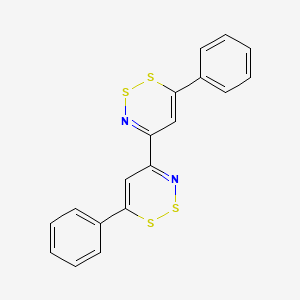
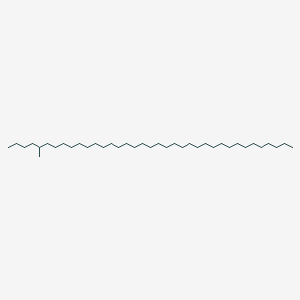
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
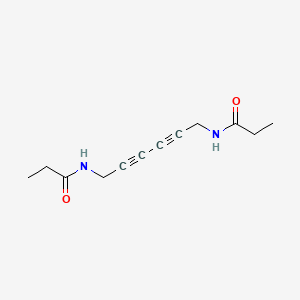
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
